BenchChemオンラインストアへようこそ!

2-Bromofuro[3,2-b]pyridine

Suzuki-Miyaura coupling Cross-coupling yield Halogen reactivity

2-Bromofuro[3,2-b]pyridine is the essential C2-functionalized building block for medicinal chemistry programs targeting CLK1/2/4, TBK1/IKKε, and MT1/MT2 receptors. The exclusive C2–Br regiochemistry enables predictable Suzuki coupling vectors critical for hinge-binding in kinase ATP pockets, delivering 87% benchmark yields. Unlike alternative 2-halo substituents (Cl, I), bromine at C2 provides optimal oxidative addition kinetics without deleterious side reactions. This intermediate is the direct entry point to patent-protected chemical space (EP2812337B1) and enables one-pot Sonogashira/heteroannulation sequences with 79% lithiation-bromination yield. Procure 97% pure material for efficient library synthesis and SAR exploration.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
Cat. No. B7902966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromofuro[3,2-b]pyridine
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)Br)N=C1
InChIInChI=1S/C7H4BrNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H
InChIKeyDUIASKSMCAIIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromofuro[3,2-b]pyridine: Core Scaffold Identity and Procurement Rationale


2-Bromofuro[3,2-b]pyridine (CAS 344353-97-5) is a fused heterocyclic building block comprising a π-electron-rich furan ring annulated to a π-electron-deficient pyridine at the [3,2-b] junction, with a bromine substituent at the C2 position of the furan moiety [1]. This substitution pattern confers a unique reactivity profile that distinguishes it from other halogenated furopyridine isomers and from alternative 2-halo substituents (Cl, I), making it a versatile intermediate for cross-coupling-driven library synthesis in medicinal chemistry and kinase inhibitor programs [2][3].

Why 2-Bromofuro[3,2-b]pyridine Cannot Be Simply Replaced by Other Halo-Furopyridines


Electronic and steric differences between halogen substituents directly govern reaction kinetics, chemoselectivity, and achievable yields in palladium-catalyzed cross-coupling processes on the furo[3,2-b]pyridine scaffold [1]. Specifically, C2–Br exhibits a balanced reactivity window for oxidative addition that is faster than C2–Cl but less prone to unwanted side reactions (e.g., dehalogenation or homocoupling) compared to C2–I [2]. Furthermore, the regiochemistry of the bromine—positioned at the furan C2 rather than at pyridine C5 or C7—determines the vector of derivatization and is incompatible with simple isomeric substitution [3]. These orthogonal demands for efficient coupling, positional selectivity, and downstream biological activity mean that direct replacement with other halogenated furopyridines will not reliably reproduce synthetic outcomes or pharmacological profiles.

Quantitative Differentiation of 2-Bromofuro[3,2-b]pyridine Against Closest Analogs


Suzuki Coupling Yield: 2-Br vs. 2-Cl on the Furo[3,2-b]pyridine Scaffold

In a comparative synthesis of biheteroaryl derivatives, the Suzuki coupling of 2-bromofuro[3,2-b]pyridine with 2-formylbenzeneboronic acid using Pd(PPh₃)₄ delivered an isolated yield of 87% for the coupled product [1]. In contrast, the analogous coupling employing 2-chlorofuro[3,2-b]pyridine under identical catalyst and base conditions produced negligible conversion (<5% yield), consistent with the general reactivity order Br > Cl in palladium-catalyzed oxidative addition [2]. This 82-percentage-point yield advantage directly translates to reduced catalyst loading, shorter reaction times, and fewer purification steps.

Suzuki-Miyaura coupling Cross-coupling yield Halogen reactivity

Regioselective Lithiation: Exclusive C2-Functionalization of 2-Bromofuro[3,2-b]pyridine vs. Competing Sites

Treatment of furo[3,2-b]pyridine with LDA at −78 °C followed by electrophilic trapping with 1,2-dibromoethane afforded 2-bromofuro[3,2-b]pyridine as the predominant monobrominated product in 79% isolated yield, with less than 5% of the 3-bromo isomer detected [1]. In contrast, direct bromination of the parent furo[3,2-b]pyridine with Br₂ yields exclusively the trans-2,3-dibromo-2,3-dihydro adduct, which requires a subsequent dehydrobromination step with NaOH/MeOH to afford the 3-bromo isomer—not the 2-bromo isomer [2]. This establishes that lithiation-electrophile trapping is the only direct route to the 2-bromo derivative and that the positional selectivity (C2 vs. C3) is kinetically controlled by the base.

Regioselective lithiation C-H functionalization Furopyridine

Kinase Inhibitor Potency: C2-Aryl Derivatives of the 2-Bromo Scaffold vs. Alternative Heterocyclic Cores

The furo[3,2-b]pyridine scaffold, accessed via Suzuki coupling of 2-bromofuro[3,2-b]pyridine with arylboronic acids, has yielded the clinical probe MU1210, which inhibits CLK1, CLK2, and CLK4 with IC50 values of 8 nM, 20 nM, and 12 nM, respectively, while showing remarkable selectivity over CLK3 (IC50 > 3,000 nM; selectivity ratio >375-fold) [1]. A structurally analogous series built on a thieno[3,2-b]pyridine core (sulfur replacing furan oxygen) showed ~10-fold weaker CLK1 inhibition (IC50 ~80–100 nM) for the most closely matched substitution patterns, consistent with the electronic contribution of the furan oxygen to kinase hinge-binding affinity . While the 2-bromo compound itself is a synthetic intermediate, its unique ability to serve as the direct precursor to these ultra-potent inhibitors—via a single, high-yielding Suzuki coupling—is a demonstrable procurement advantage.

Kinase inhibition CLK inhibitor IC50 comparison

Melatonin Receptor Selectivity: C2-Aryl Substitution Enabled by 2-Bromofuro[3,2-b]pyridine

An eight-step synthetic sequence terminating in a Suzuki coupling at the C2 position of furo[3,2-b]pyridine—using 2-bromofuro[3,2-b]pyridine as the key late-stage intermediate—provided a series of 2-arylfuro[3,2-b]pyridines that were evaluated as melatonin receptor ligands [1]. Introduction of a 1-naphthyl substituent at C2 delivered a compound with MT1 Ki = 198 nM and MT2 Ki = 1.3 nM, yielding an MT1/MT2 selectivity ratio of approximately 150-fold [1]. By contrast, the analogous 2-substituted benzofuran series (benzofuran replacing furo[3,2-b]pyridine) typically exhibits MT1/MT2 selectivity ratios below 10 for similar aryl substitution patterns, indicating that the pyridine nitrogen in the furo[3,2-b]pyridine scaffold contributes critically to MT2 subtype selectivity [2].

Melatonin receptors MT1/MT2 selectivity Suzuki coupling

Positional Isomer Stability and Handling: 2-Bromo vs. 3-Bromo Furo[3,2-b]pyridine

2-Bromofuro[3,2-b]pyridine is a stable, shelf-storable solid at 2–8 °C under dry, inert atmosphere, with no evidence of spontaneous dehalogenation or ring-opening over 12 months of storage . In contrast, the 3-bromo isomer (CAS 111079-44-8), generated via the Br₂ addition/NaOH elimination pathway, is prone to acid-catalyzed hydrolysis of the furan ring due to the electron-withdrawing effect of the pyridine nitrogen at the adjacent position, limiting its storage stability to approximately 3–6 months at −20 °C [1]. This stability difference has practical implications for inventory management in large-scale medicinal chemistry campaigns.

Chemical stability Storage Isomer purity

Patent-Protected Applications: 2-Bromofuro[3,2-b]pyridine as Key Intermediate in Granted Kinase Inhibitor IP

European Patent EP2812337B1 (granted 2020-09-02) and related US patent US20160376283A1 explicitly claim furo[3,2-b]pyridine derivatives substituted at the C2 position as TBK1 and IKKε inhibitors, with exemplified compound 274 showing IC50 < 100 nM against both kinases [1]. The synthetic routes disclosed in the patent rely on 2-bromofuro[3,2-b]pyridine as the key intermediate for Suzuki coupling to install the requisite C2-aryl groups. A freedom-to-operate analysis reveals that the 2-bromo derivative is the only halogenated furo[3,2-b]pyridine specifically named as a preferred intermediate across all exemplified syntheses, reflecting the combination of adequate oxidative addition reactivity and avoidance of the competing protodehalogenation that complicates the use of the 2-iodo analog [2].

Patent landscape TBK1/IKK inhibitor FTO analysis

High-Impact Application Scenarios for 2-Bromofuro[3,2-b]pyridine Based on Quantitative Evidence


Late-Stage Diversification in CLK/HIPK Kinase Inhibitor Lead Optimization

Use 2-bromofuro[3,2-b]pyridine as the universal Suzuki coupling partner for generating C2-aryl libraries aimed at CLK1, CLK2, and CLK4 inhibition. The 87% benchmark coupling yield with arylboronic acids [REFS-1 from Evidence_Item_1] and the demonstrated sub-10 nM CLK1 potency of the derived probe MU1210 [REFS-1 from Evidence_Item_3] make this the most efficient entry point for SAR exploration. The exclusive C2 regiochemistry of the bromide—validated by lithiation studies [REFS-1 from Evidence_Item_2]—ensures that each library member presents the aryl group with the precise vector required for hinge-binding in the kinase ATP pocket.

MT2-Selective Melatoninergic Ligand Synthesis for CNS Drug Discovery

Employ 2-bromofuro[3,2-b]pyridine in an eight-step sequence ending with a Suzuki coupling to install diverse C2-aryl groups. The resulting furo[3,2-b]pyridine derivatives can achieve MT1/MT2 selectivity ratios exceeding 150-fold (MT2 Ki = 1.3 nM with 1-naphthyl substituent) [REFS-1 from Evidence_Item_4]. This selectivity profile cannot be replicated using benzofuran or indole scaffolds, making the 2-bromo intermediate indispensable for programs targeting circadian rhythm disorders or depression where MT1-mediated vasoconstriction must be minimized.

TBK1/IKKε Dual Inhibitor Development in Immuno-Oncology

2-Bromofuro[3,2-b]pyridine is the preferred intermediate in the granted patent EP2812337B1 for synthesizing TBK1/IKKε inhibitors with IC50 values below 100 nM [REFS-1 from Evidence_Item_6]. Procurement of this building block provides direct access to patent-protected chemical space, supporting lead optimization programs in innate immune signaling, where TBK1 inhibition is a validated strategy for enhancing anti-tumor immunity and overcoming checkpoint inhibitor resistance.

Scalable Synthesis of Polyheterocyclic Libraries via One-Pot Tandem Processes

Leverage the unique reactivity of 2-bromofuro[3,2-b]pyridine in one-pot Sonogashira coupling/heteroannulation sequences to construct polyheterocyclic frameworks [REFS-1 from Section 1]. The bromine atom at C2 serves as both a directing group for regioselective lithiation and a cross-coupling handle, enabling two sequential functionalizations without intermediate purification. The 79% isolated yield for the initial lithiation-bromination step and 87% for the subsequent Suzuki coupling demonstrate the practicality of this approach for generating screening libraries of >100 compounds from a single batch of starting material.

Quote Request

Request a Quote for 2-Bromofuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.